molecular formula C15H10O6 B1662029 [1,1'-Biphenyl]-3,4',5-tricarboxylic acid CAS No. 677010-20-7

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid

Cat. No. B1662029
M. Wt: 286.24 g/mol
InChI Key: LQEZHWGJSWHXPJ-UHFFFAOYSA-N
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Description

Biphenyl and benzimidazole rings are important nitrogen-containing heterocycles widely used in the pharmaceutical industry for drug discovery . They exhibit a broad spectrum of bioactivities due to their structural features and electron-rich environment .


Synthesis Analysis

Biphenyl compounds can be synthesized through various chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Molecular Structure Analysis

The biphenyl molecule consists of two connected phenyl rings . The structure of these compounds can be analyzed using various techniques, including infrared spectroscopy and X-ray photoelectron spectroscopy .


Chemical Reactions Analysis

Biphenyl compounds undergo reactions similar to benzene as they both undergo electrophilic substitution reaction . They are also involved in various metalated chemical reactions .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C and a boiling point of 255 °C . It is insoluble in water but soluble in typical organic solvents .

Scientific Research Applications

Photoluminescence Properties

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid is utilized in the synthesis of lanthanide-organic frameworks. These frameworks exhibit notable photoluminescence properties, making them potentially useful in applications like light-emitting devices (Cui et al., 2016).

Nanostructural Engineering

This compound is a key player in creating supramolecular networks at the nanoscale. Scanning tunneling microscopy studies have shown its effectiveness in forming nanoporous networks with large cavities, which could be leveraged in various nanotechnological applications (Dienstmaier et al., 2010).

Hydrothermal Self-Assembly

It acts as a flexible building block in the hydrothermal self-assembly of diverse metal–organic and supramolecular networks. These networks have a range of structural complexities, which can be manipulated for various chemical and physical applications (Shao et al., 2016).

Surface Chemistry

The compound demonstrates unique interactions with surfaces, as evidenced in its self-assembled monolayers on substrates like gold. These interactions lead to distinct layer formations, crucial for developing advanced surface coatings and sensor technologies (Aitchison et al., 2015).

Magnetic and Fluorescent Properties

In coordination polymers, [1,1'-Biphenyl]-3,4',5-tricarboxylic acid contributes to unique magnetic and fluorescent properties. These properties can be tailored for use in magnetic materials and luminescent probes (Zhao et al., 2014).

Coordination Polymers and Porosity

Its application extends to the creation of coordination polymers that exhibit high porosity and surface area. Such properties are vital for gas storage, separation technologies, and catalysis (Wong-Foy et al., 2007).

Thin Film Composite Membranes

The compound is instrumental in synthesizing novel thin film composite reverse osmosis membranes. These membranes show improved salt rejection and could be significant in water purification technologies (Li et al., 2007).

Magnetism in Organic Nitroxides

Its derivative forms part of organic nitroxides that exhibit magnetic properties. These properties are essentialfor understanding and developing new magnetic materials, potentially useful in data storage and spintronic devices (Field & Lahti, 2003).

Safety And Hazards

Biphenyl is classified as a flammable solid and is suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEZHWGJSWHXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591764
Record name [1,1'-Biphenyl]-3,4',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid

CAS RN

677010-20-7
Record name [1,1'-Biphenyl]-3,4',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid
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Synthesis routes and methods

Procedure details

Dimethyl 5-bromoisophthalate (8.15 g, 29.9 mmol), methyl 4-carboxyphenylboronic acid (5.91 g, 32.8 mmol), K2CO3 (8.29 g, 60.0 mmol), toluene (60 mL), ethanol (30 mL) and water (30 mL) are added into a 200 mL round-bottomed flask equipped with a magnetic stir bar and water-jacketed condenser. The resulting suspension is degassed for 15 min by sparging with nitrogen gas. Pd(PPh3)4 (0.862 g, 0.746 mmol) is added, and the mixture is heated to reflux overnight under a nitrogen atmosphere. After cooling to room temperature both layers are separated, the organic layer is dried over anhydrous Na2SO4, filtered and the solvent is removed under reduced pressure. The residue is filtered on a short silica plug using acetone as eluent and the solvent is removed by evaporation. The crude product is dissolved in dioxane (50 mL) and an aqueous KOH solution (9 M, 50 mL) is added. This mixture is heated to reflux for 12 h. The solvent is evaporated then the residue is dissolved in H2O (100 mL). The residual solids are filtered off and the filtrate is acidified with concentrated HCl (20 mL). The target compound is collected by filtration, washed with H2O and acetone and dried under vacuum to yield 5.15 g of biphenyl-3,4′,5-tricarboxylic acid (18.0 mmol as a white powder, 60%): mp>300° C.; 1H NMR (400 MHz, DMSO-d6): δ 13.23 (br s, 3H), 8.41 (d, J=1.0 Hz, 1H), 8.33 (t, J=1.0 Hz, 2H), 7.99 (d, J=8.0 Hz, 2H), 7.77 (d, J=8.0 Hz, 2H); 13C NMR (100 MHz, DMSO-d6): δ 167.4, 166.8, 142.8, 140.3, 132.6, 131.8, 130.8, 130.6, 129.9, 127.4; HRMS (EI) calcd. for C15H10O6 (m/e): 286.0477, found: 286.0485; Anal. Calcd for C15H10O6: C, 62.94; H, 3.52. Found: C, 62.54; H, 3.57. UMCM-150. Biphenyl-3,4′,5-tricarboxylic acid (0.0500 g, 0.175 mmol) and Cu(NO3)2.2.5H2O (0.0980 g, 0.525 mmol) are dissolved in DMF/dioxane/H2O (4:1:1, 15 mL). The solution is placed in a tightly capped 20 mL vial and heated at 85° C. for 6 hours. Upon cooling the mother liquor is removed and replaced twice with fresh DMF and then with acetone. The acetone is replaced with fresh solvent three times over a period of three days. The crystals are then placed in a Schlenk tube and dried under vacuum at ambient temperature until the material started to change color to deep purple. The crystals are further evacuated at 100° C. for 1-2 hours to yield 0.052 g of activated UMCM-150 (0.137 mmol as blue-green crystals, 78% based on fully evacuated material): mp>300° C. (dec); PXRD (Cu Kα, 1.5418 Å) 2θ (I/I0): 4.3 (44%), 6.9 (100%), 8.7(29%), 10.3 (24%), 10.8 (27%), 11.7 (17%), 14.0 (38%); Anal. Calcd for C15H7O6Cu1.5: C, 47.59; H, 1.86. Found: C, 47.19; H, 2.07.
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
methyl 4-carboxyphenylboronic acid
Quantity
5.91 g
Type
reactant
Reaction Step One
Name
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.862 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
H Zhang, WY Geng, YH Luo, ZJ Ding, ZX Wang… - …, 2021 - pubs.rsc.org
Anionic metal–organic frameworks (MOFs) with a negatively charged framework have attracted extensive attention for their potential applications in organic dye adsorption and …
Number of citations: 11 pubs.rsc.org
H Hu, D Zhang, H Liu, Y Jin, J Gao, Y Zhang… - Chinese Chemical …, 2021 - Elsevier
Two isostructural Ni(II)/Co(II)-based metal-organic frameworks (MOFs), namely {[M 3 (L) 2 (bpb) 3 (H 2 O) 4 ]·2DMF·2H 2 O} n [M = Ni (HL-5, HL is short for Hui-Ling Liu); M = Co (HL-6); …
Number of citations: 27 www.sciencedirect.com
X Zhang, Y Zhang, W Zhou, H Liu, D Zhang, H Hu… - Chinese Chemical …, 2023 - Elsevier
Synthetic conditions and ligands are the key structural defining factors of metal–organic frameworks (MOFs). Therefore, reasonable optimization of these aspects is considered to be an …
Number of citations: 8 www.sciencedirect.com
RH Su, WJ Shi, XY Zhang, L Hou, YY Wang - Inorganic Chemistry, 2023 - ACS Publications
Herein, we used the 4-fluoro-[1,1′-biphenyl]-3,4′,5-tricarboxylic acid (H 3 fbptc) ligand to design and construct a new metal–organic framework (MOF), [Cu 3 (fbptc) 2 (H 2 O) 3 ]·…
Number of citations: 1 pubs.acs.org
X Zhang, HL Liu, DS Zhang, L Geng - Inorganic Chemistry Communications, 2019 - Elsevier
An anionic Cd(II)-based metal-organic framework, {[Cd(L)(bpb) 0.5 (H 2 O)]·H 2 O·[(CH 3 ) 2 NH 2 ] + } n (HL-7, HL is the initial of the author Hui-Ling Liu; H 3 L = 2′,6′-dimethyl-[1,1′-…
Number of citations: 17 www.sciencedirect.com
Y Cheng, Z Yin, WM Ma, ZX He, X Yao… - Inorganic Chemistry, 2022 - ACS Publications
Amorphous and bifunctional electrocatalysts based on 3d transition metals tend to exhibit better performance than their crystalline counterparts and are a promising choice for efficient …
Number of citations: 7 pubs.acs.org
K Suresh, D Aulakh, J Purewal, DJ Siegel… - Journal of the …, 2021 - ACS Publications
Metal–organic frameworks (MOFs) are promising materials for hydrogen storage that fail to achieve expected theoretical values of volumetric storage density due to poor powder packing…
Number of citations: 78 pubs.acs.org
W Zhang, J Xie, Z Sui, Z Xu, X Wang, M Lei… - Science China …, 2021 - Springer
Open metal site (OMS) seated in a luminescent lanthanide (Ln) metal center offers an opportunity for rationally tuning the spectroscopic behavior of lanthanide-organic frameworks …
Number of citations: 8 link.springer.com
H Ghasempour, KY Wang, JA Powell… - Coordination Chemistry …, 2021 - Elsevier
When designing metal–organic frameworks (MOFs), linker design is one of the most important factors in constructing a wide variety of structures. Judicious choice of linker size, geometry…
Number of citations: 155 www.sciencedirect.com
N Zhang, LX Sun, FY Bai, YH Xing - Inorganic Chemistry, 2020 - ACS Publications
We successfully prepared and characterized a distinctive thorium-based MOF (metal–organic framework) Th-TTHA with thorium oxide wheel clusters under the conditions of …
Number of citations: 49 pubs.acs.org

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